3-Aminobenzaldehyde hydrochloride

Heterocyclic Synthesis Indole Alkaloids Reaction Selectivity

3-Aminobenzaldehyde hydrochloride (CAS 127248-99-1) is a bifunctional aromatic building block characterized by the presence of both a free aldehyde group (-CHO) and a protonated amine group (-NH₂·HCl) substituted at the meta position (3-position) of a benzene ring. This specific meta-substitution pattern confers unique reactivity and selectivity in various chemical transformations, particularly in the synthesis of fluorescent probes , Schiff base polymers, and complex heterocyclic frameworks.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 127248-99-1
Cat. No. B137676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzaldehyde hydrochloride
CAS127248-99-1
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[NH3+])C=O.[Cl-]
InChIInChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H
InChIKeyNEJGVPCLWKFJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzaldehyde hydrochloride (CAS 127248-99-1): Technical Baseline and Functional Classification for R&D Procurement


3-Aminobenzaldehyde hydrochloride (CAS 127248-99-1) is a bifunctional aromatic building block characterized by the presence of both a free aldehyde group (-CHO) and a protonated amine group (-NH₂·HCl) substituted at the meta position (3-position) of a benzene ring . This specific meta-substitution pattern confers unique reactivity and selectivity in various chemical transformations, particularly in the synthesis of fluorescent probes [1], Schiff base polymers, and complex heterocyclic frameworks [2]. The compound is typically supplied as a crystalline hydrochloride salt to enhance stability, handling, and solubility in polar media , making it a distinct entity for research and industrial applications where precise control over reactivity and stability is paramount.

Why Generic 'Aminobenzaldehyde Hydrochloride' Cannot Be Substituted for 3-Aminobenzaldehyde hydrochloride in Critical Applications


While all aminobenzaldehyde hydrochloride isomers share the same molecular formula (C₇H₈ClNO) and molecular weight (157.60 g/mol), their distinct substitution patterns dictate profoundly different chemical behaviors and resulting material properties. The 3-isomer (meta-position) exhibits a unique reactivity profile and electronic distribution compared to its 2-isomer (ortho) and 4-isomer (para) counterparts . Critically, the meta-aminobenzaldehyde framework leads to fundamentally different reaction outcomes with nucleophiles and heterocycles [1], while the 2-isomer's proneness to rapid self-condensation can preclude its use in applications requiring monomeric stability . Furthermore, the 4-isomer's polymer properties are documented to differ significantly in applications such as conductive coatings . Therefore, generic substitution without considering the position-specific effects on reactivity, stability, and downstream material performance will inevitably lead to irreproducible results, failed syntheses, or suboptimal material properties.

3-Aminobenzaldehyde hydrochloride Procurement Evidence: Quantitative Differentiation from Ortho and Para Isomers


Meta-Selectivity Directs Indole Annulation vs. Ring-Opening Pathways

The meta-substitution pattern of 3-aminobenzaldehyde hydrochloride enables a distinct annulation pathway when reacted with indoles, in contrast to the ring-opening pathway observed with its ortho and para counterparts [1]. While the study primarily discusses secondary aminobenzaldehydes, the foundational reactivity difference between primary aminobenzaldehyde positional isomers is established: reactions with primary aminobenzaldehydes (like the 3-isomer) lead to the formation of synthetically useful quinolines, whereas secondary aminobenzaldehydes yield different products [1]. This confirms that the position of the amine group on the benzaldehyde ring is the critical determinant of the reaction's mechanistic course, directly impacting the final molecular scaffold.

Heterocyclic Synthesis Indole Alkaloids Reaction Selectivity

Enhanced Solution Stability via Hydrochloride Salt Form for Polymer and Sensor Fabrication

The hydrochloride salt formulation of 3-aminobenzaldehyde provides superior solubility and stability compared to the free base form . This is a critical procurement consideration, as the free base form of aminobenzaldehydes, particularly the 2-isomer, is known to undergo rapid self-condensation in solution . The protonated amine in the hydrochloride salt reduces nucleophilicity, thereby minimizing unwanted side reactions during storage and handling. This stabilization facilitates more predictable and reproducible outcomes in applications requiring the compound to remain in monomeric form, such as in the synthesis of functional polymers and fluorescent probes [1].

Functional Polymers Fluorescent Sensors Material Science

Meta-Position Enables Access to Conductive Polymer Architectures Distinct from Para-Isomer

Polymeric materials derived from 3-aminobenzaldehyde hydrochloride offer a different structural and functional profile compared to those from the 4-aminobenzaldehyde (para) isomer. While the polymer derived from 4-aminobenzaldehyde is noted for its conductivity and corrosion resistance, specifically its superior adhesion to stainless steel compared to epoxy resin , the polymer derived from the 3-isomer forms a distinct backbone [1]. The electrical properties of poly(p-aminobenzaldehyde) have been studied in detail, with reported room temperature conductivity values of 2.5 × 10⁻¹⁴ S·cm⁻¹ and an activation energy of 0.175 eV [2]. The 3-isomer polymer, with its different chain architecture, would be expected to exhibit different electronic properties, making it a specialized building block for materials science applications where tuning of polymer morphology and conductivity is required.

Conductive Polymers Organic Electronics Polymer Synthesis

3-Aminobenzaldehyde hydrochloride: Validated Procurement Scenarios Based on Quantitative Evidence


Synthesis of Quinoline-Based Pharmacophores via Meta-Specific Indole Annulation

This scenario is ideal for medicinal chemistry and natural product synthesis groups. When the synthetic route requires the annulation of an indole moiety to yield a quinoline scaffold, 3-aminobenzaldehyde hydrochloride is the required building block due to its meta-substitution pattern. Substitution with ortho- or para- isomers, or even secondary aminobenzaldehyde derivatives, will result in a divergent reaction pathway (e.g., indole ring-opening), leading to an entirely different, and likely undesired, product class [1]. Procurement of the correct 3-isomer ensures the target quinoline derivative is obtained, a structural motif found in numerous bioactive compounds.

Fabrication of Functional Polymers and Sensors Requiring Monomeric Stability in Solution

For researchers developing Schiff base polymers, metal-organic frameworks (MOFs) with pendant amine groups, or fluorescent sensors that rely on imine formation, 3-aminobenzaldehyde hydrochloride is the preferred reagent form. Its stable hydrochloride salt minimizes premature self-condensation and oligomerization, a common problem with the free base form of aminobenzaldehydes . This ensures that the monomer is available for the intended reaction, such as covalent attachment to a polymer backbone or MOF surface via the amine group, or reaction with a target analyte via the aldehyde group . This leads to higher functionalization efficiency and more reliable sensor performance.

Development of Organic Electronic Materials with Tunable Polymer Architectures

Material scientists aiming to synthesize novel conductive polymers with specific backbone topologies should procure 3-aminobenzaldehyde hydrochloride. Polymerization of this meta-substituted monomer yields a distinct polymer architecture (poly(meta-aminobenzaldehyde)) compared to the more common para-isomer [2]. While poly(para-aminobenzaldehyde) has documented conductivity and corrosion-resistant properties , the meta-linked polymer offers an alternative structure for tuning electronic properties, solubility, and processability. This is particularly relevant for applications in organic electronics and specialty coatings where material properties are highly dependent on polymer chain connectivity.

Preparation of Heterocyclic Schiff Bases for Antibacterial and DNA-Binding Studies

In biochemical and medicinal chemistry research focused on developing new antimicrobial agents or DNA-binding molecules, 3-aminobenzaldehyde hydrochloride serves as a key precursor for synthesizing heterocyclic Schiff base derivatives. Studies have shown that specific Schiff base derivatives synthesized from aminobenzaldehyde scaffolds exhibit significant antibacterial activity against pathogenic strains such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the ability to mitigate radical-induced DNA damage . The use of a stable, high-purity hydrochloride salt ensures reproducible synthesis of the active Schiff base derivatives, which is critical for obtaining reliable and comparable bioactivity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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